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Compound of Interest

Compound Name: nor-3

Cat. No.: B1233239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NOR-3, with the chemical name (+/-)-(E)-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexeneamide, is

a cell-permeable, non-thiol nitric oxide (NO) donor. It spontaneously releases NO in a

controlled manner, with a half-life of approximately 30-40 minutes at 37°C in a physiological

buffer (PBS, pH 7.4). This property makes NOR-3 a valuable tool for investigating the diverse

biological roles of nitric oxide in various cellular processes, including signal transduction,

apoptosis, and cytotoxicity. These application notes provide detailed protocols for the use of

NOR-3 in cell culture experiments.
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Property Value

Chemical Name
(+/-)-(E)-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-

hexeneamide

CAS Number 163180-49-2

Molecular Formula C₉H₁₅N₃O₄

Molecular Weight 229.23 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

Half-life 30-40 minutes at 37°C, pH 7.4

Stock Solution Preparation
Caution: NOR-3 is a potent nitric oxide donor. Handle with appropriate personal protective

equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Reconstitution: Prepare a stock solution of NOR-3 in sterile DMSO. For a 10 mM stock

solution, dissolve 2.29 mg of NOR-3 in 1 mL of DMSO.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store at -20°C for up to one month.

Working Solution: Immediately before use, dilute the stock solution to the desired final

concentration in pre-warmed cell culture medium. Ensure thorough mixing. Due to the short

half-life of NOR-3, it is crucial to add the working solution to the cells promptly after

preparation.

Experimental Protocols
General Cell Culture and Treatment with NOR-3
This protocol provides a general guideline for treating adherent or suspension cells with NOR-
3. Specific parameters such as cell type, seeding density, and treatment duration should be

optimized for each experimental setup.
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Materials:

Cultured cells of interest

Complete cell culture medium

NOR-3 stock solution (10 mM in DMSO)

Phosphate-buffered saline (PBS), sterile

Cell culture plates or flasks

Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth

phase at the time of treatment. For adherent cells, allow them to attach overnight.

Preparation of NOR-3 Working Solution: Dilute the 10 mM NOR-3 stock solution in fresh,

pre-warmed complete culture medium to the desired final concentrations. A vehicle control

using the same final concentration of DMSO should be prepared in parallel.

Treatment:

Adherent Cells: Carefully remove the old medium from the cell culture plates and replace it

with the medium containing the desired concentration of NOR-3 or vehicle control.

Suspension Cells: Centrifuge the cell suspension, remove the supernatant, and resuspend

the cells in the medium containing the desired concentration of NOR-3 or vehicle control.

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the

desired treatment duration. Based on previous studies with NOR-3, significant effects on cell

viability have been observed after 2 hours and 24 hours of treatment[1].

Downstream Analysis: Following incubation, cells can be harvested for various downstream

analyses such as cell viability assays, apoptosis assays, or western blotting.
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Experimental workflow for cell treatment with NOR-3.

Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to assess the effect of NOR-3 on cell viability.

Materials:

Cells treated with NOR-3 as described above in a 96-well plate

MTT solution (5 mg/mL in PBS), sterile-filtered

DMSO
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Procedure:

Following the treatment period with NOR-3, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

Carefully remove the medium from each well.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Quantitative Data Summary:

Studies on rat hepatocytes have shown a significant reduction in cell viability at NOR-3
concentrations of 50 µM and higher after 2 hours of treatment[1].

Cell Line
NOR-3
Concentration

Incubation
Time

Effect on
Viability

Reference

Rat Hepatocytes ≥ 50 µM 2 hours
Significant

reduction
[1]

Rat Hepatocytes ≥ 50 µM
24 hours post-

treatment

Significant

reduction
[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis induced by NOR-3 using Annexin V and

Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

Cells treated with NOR-3 as described above
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Harvest the cells (including any floating cells in the medium) by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Expected Results:

Live cells: Annexin V-negative and PI-negative

Early apoptotic cells: Annexin V-positive and PI-negative

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis
This protocol describes how to perform a western blot to analyze changes in protein expression

in response to NOR-3 treatment, for example, proteins involved in apoptosis or cell signaling

pathways.
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Materials:

Cells treated with NOR-3 as described above

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary and secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at

95°C for 5 minutes.

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate

voltage until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C,

followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody
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for 1 hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Signaling Pathways
Nitric oxide, released from NOR-3, is a key signaling molecule that can modulate various

cellular pathways. The two primary pathways affected are the cGMP signaling pathway and

apoptosis pathways.

NO/cGMP Signaling Pathway
Nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion

of GTP to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger

to activate downstream targets such as protein kinase G (PKG), leading to various

physiological responses including vasodilation and inhibition of platelet aggregation.
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Simplified NO/cGMP signaling pathway.

NO-Mediated Apoptosis Pathway
Nitric oxide can have both pro-apoptotic and anti-apoptotic effects depending on its

concentration, cell type, and the cellular redox environment. At high concentrations, NO can

induce apoptosis through various mechanisms, including the activation of the intrinsic

(mitochondrial) pathway. This can involve the activation of p53, an increase in the Bax/Bcl-2
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ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and

subsequent caspase activation.
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Intrinsic apoptosis pathway induced by high concentrations of NO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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